Itacitinib

Catalog No.
S531018
CAS No.
1334298-90-6
M.F
C26H23F4N9O
M. Wt
553.51
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Itacitinib

CAS Number

1334298-90-6

Product Name

Itacitinib

IUPAC Name

2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Molecular Formula

C26H23F4N9O

Molecular Weight

553.51

InChI

InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35)

InChI Key

KTBSXLIQKWEBRB-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

INCB39110; INCB 39110; INCB-39110; INCB039110; INCB-039110; INCB 039110; Itacitinib; 1334298-96-2

Description

The exact mass of the compound Itacitinib is 553.1962 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Itacitinib is a small molecule inhibitor that targets Janus kinase (JAK) enzymes, specifically JAK1 and JAK3. JAKs are a family of enzymes involved in intracellular signaling pathways that regulate various cellular processes, including immune cell function, inflammation, and hematopoiesis (blood cell production) []. By inhibiting JAK activity, Itacitinib has the potential to modulate the immune system and reduce inflammation, making it a promising candidate for treating various inflammatory and autoimmune diseases.

Ongoing Research Areas

Itacitinib is currently being investigated in clinical trials for a variety of conditions, including:

  • Atopic Dermatitis (AD): Studies suggest Itacitinib may improve symptoms of AD, such as itching, redness, and scaling, by reducing inflammation in the skin [].
  • Alopecia Areata (AA): Research suggests Itacitinib might promote hair growth by targeting JAK-STAT pathways involved in hair follicle development [].
  • Graft-Versus-Host Disease (GVHD): GVHD is a serious complication of bone marrow transplantation where donor immune cells attack the recipient's body. Itacitinib's ability to suppress immune response is being explored for treating GVHD [].
  • Inflammatory Bowel Disease (IBD): Ulcerative colitis and Crohn's disease are the two main forms of IBD. Itacitinib is being investigated for its potential to reduce inflammation in the gut associated with IBD [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Exact Mass

553.1962

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Itacitinib

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Yiu ZZ, Warren RB. Novel Oral Therapies for Psoriasis and Psoriatic Arthritis. Am J Clin Dermatol. 2016 Jun;17(3):191-200. doi: 10.1007/s40257-016-0179-3. PubMed PMID: 26923915.
2: Bissonnette R, Luchi M, Fidelus-Gort R, Jackson S, Zhang H, Flores R, Newton R, Scherle P, Yeleswaram S, Chen X, Menter A. A randomized, double-blind, placebo-controlled, dose-escalation study of the safety and efficacy of INCB039110, an oral janus kinase 1 inhibitor, in patients with stable, chronic plaque psoriasis. J Dermatolog Treat. 2016 Jan 14:1-7. [Epub ahead of print] PubMed PMID: 26769332.
3: Zhang Y, Warren MS, Zhang X, Diamond S, Williams B, Punwani N, Huang J, Huang Y, Yeleswaram S. Impact on creatinine renal clearance by the interplay of multiple renal transporters: a case study with INCB039110. Drug Metab Dispos. 2015 Apr;43(4):485-9. doi: 10.1124/dmd.114.060673. Epub 2015 Jan 20. PubMed PMID: 25605813.
4: Rosenthal A, Mesa RA. Janus kinase inhibitors for the treatment of myeloproliferative neoplasms. Expert Opin Pharmacother. 2014 Jun;15(9):1265-76. doi: 10.1517/14656566.2014.913024. Epub 2014 Apr 25. Review. PubMed PMID: 24766055.
5.  Liu, Pingli; Wang, Dengjin; Wu, Yongzhong; Cao, Ganfeng; Xia, Michael.  A process for the preparation of key intermediates towards the synthesis of fluorotrifluoromethylisonicotinoylpiperi​dinylpyrrolopyrimidinylpyrazolylazetidin​ylacetonitrile for use as a JAK inhibitor.  U.S. Pat. Appl. Publ. (2014), US 20140256941 A1 20140911.

Explore Compound Types